molecular formula C9H18N2O B2980513 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone CAS No. 1292578-74-5

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone

Cat. No.: B2980513
CAS No.: 1292578-74-5
M. Wt: 170.256
InChI Key: LSJBVUPDMVAYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Scientific Research Applications

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or rhodium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylaminomethyl-piperidin-1-yl)ethanol
  • 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups

Uniqueness

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a methylaminomethyl group and an ethanone moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

1-[3-(methylaminomethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-8(12)11-5-3-4-9(7-11)6-10-2/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJBVUPDMVAYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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